

Understanding AXL and the TR-FRET Assay Principle

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Compound Focus: PROTAC Axl Degradar 2

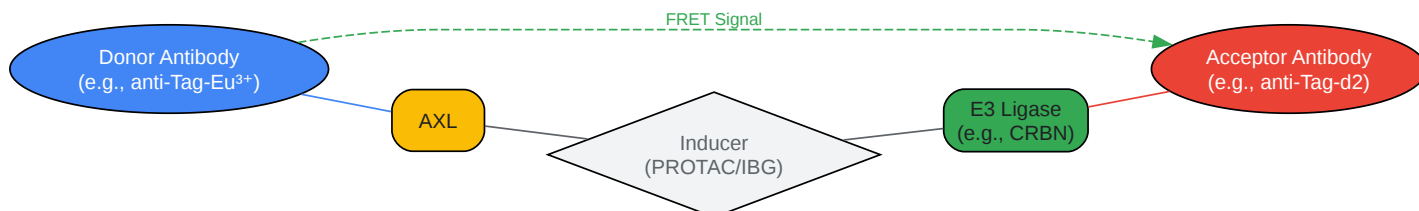
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The **AXL receptor** is a transmembrane receptor tyrosine kinase belonging to the TAM family. Its activation, primarily by the ligand **GAS6**, induces dimerization and triggers downstream signaling pathways that regulate critical processes like cell survival, proliferation, and migration [1]. Aberrant AXL signaling is heavily implicated in cancer progression and therapy resistance, making it a valuable therapeutic target [1].

The **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)** assay is a powerful, homogeneous technique ideal for studying molecular interactions like ternary complex formation. Its key advantage lies in using lanthanide-based donor fluorophores (e.g., Europium or Terbium cryptates), which have long fluorescence lifetimes. By introducing a delay between excitation and emission measurement, short-lived background fluorescence is eliminated, resulting in a high signal-to-noise ratio [2].

In the context of AXL, a TR-FRET assay can be configured to detect the proximity between AXL and an E3 ligase (such as CRBN or DCAF16) induced by a bivalent compound like a PROTAC or an Intramolecular Bivalent Glue (IBG) [3] [4]. The accompanying diagram illustrates this core principle.



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Diagram 1: Principle of a TR-FRET Assay for Ternary Complex Detection

Application Note: TR-FRET for AXL Ternary Complex Formation

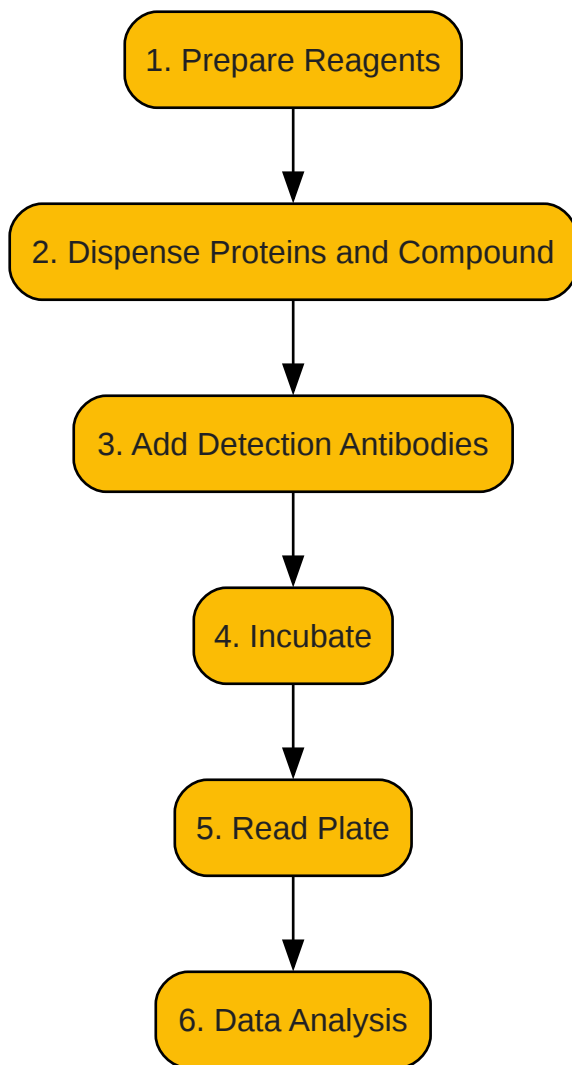
This protocol outlines the steps to develop a TR-FRET assay for investigating the formation of a ternary complex between AXL, an E3 ligase (using CRBN as an example), and a bivalent degrader, based on established methodologies [3] [4].

Materials and Reagents

- **Proteins:**
 - Recombinant AXL protein (extracellular or intracellular domain, depending on the degrader's target site). Tags like GST or His₆ are recommended for detection [3].
 - Recombinant E3 ligase (e.g., His-CRBN(DDB1) complex) [3].
- **Detection Antibodies:**
 - Donor anti-tag antibody conjugated to a lanthanide (e.g., Anti-GST-Terbium cryptate from Cisbio) [3] [2].
 - Acceptor anti-tag antibody conjugated to a compatible fluorophore (e.g., Anti-His₆-d2 or Anti-His₆-Cy5) [3] [4].
- **Compounds:** PROTACs, IBGs, or molecular glues of interest. Include control inhibitors (e.g., GAS6 for AXL, lenalidomide for CRBN) [3].
- **Assay Buffer:** 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% Tween-20, 1 mM TCEP (freshly added). Filtration (0.22 µm) is recommended.
- **Equipment:** A microplate reader capable of TR-FRET measurements (e.g., PHERAstar FS by BMG LABTECH). Use white, low-volume, 384-well plates [4].

Step-by-Step Protocol

The experimental workflow is methodical, as shown in the following diagram.



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Diagram 2: TR-FRET Assay Experimental Workflow

- **Step 1: Prepare Reagents**

- Thaw and dilute all proteins, antibodies, and compounds in assay buffer to their desired working concentrations. Centrifuge briefly before use.

- **Step 2: Dispense Proteins and Compound**

- Add 8 μL of AXL protein and 8 μL of CRBN protein to all test wells. A typical final concentration for each protein is between 50-100 nM [4].
- Add 2 μL of the serially diluted compound (e.g., PROTAC) or DMSO control. The final DMSO concentration should be constant (e.g., 0.5-1%) across all wells.

- **Step 3: Add Detection Antibodies**

- Add 2 μ L each of the donor and acceptor antibody solutions. Final antibody concentrations are typically low (e.g., 1-2 nM) [3] [4].

- **Step 4: Incubate**

- Seal the plate, centrifuge briefly at 100-200 x g, and incubate in the dark at room temperature for 1-2 hours to allow the complex to reach equilibrium.

- **Step 5: Read Plate**

- Use the instrument settings as shown in the table below.

- **Step 6: Data Analysis**

- Calculate the **TR-FRET ratio** as (Acceptor Emission Intensity / Donor Emission Intensity) * 10,000 (to simplify the numbers).
- Plot the TR-FRET ratio against the compound concentration to generate a dose-response curve. A successful assay will typically show a **bell-shaped curve**, where the peak indicates the concentration of maximal ternary complex formation [3].

Key Parameters and Instrument Settings

Table 1: Example TR-FRET Assay Configuration for AXL:CRBN Complex [3] [4] [2]

Component	Example/Typical Choice	Purpose/Role
AXL Protein	GST-tagged AXL kinase domain	Target protein
E3 Ligase	His ₆ -CRBN(DDB1) complex	E3 ubiquitin ligase
Donor Antibody	Anti-GST-Terbium cryptate	Binds to AXL, FRET donor
Acceptor Antibody	Anti-His ₆ -d2 (XL665)	Binds to CRBN, FRET acceptor
Positive Control	Known AXL-CRBN PROTAC (e.g., dBET1)	Validates assay performance
Negative Control	DMSO vehicle / Monovalent ligands	Measures baseline signal

Table 2: Recommended Microplate Reader Settings [4] [2]

Parameter	Setting
Detection Mode	TR-FRET (Endpoint)
Excitation	320-340 nm (e.g., 340 nm for Tb)
Emission 1 (Donor)	620 nm / 10 nm bandwidth
Emission 2 (Acceptor)	665-670 nm / 10 nm bandwidth
Delay Time	50-150 μ s
Integration Time	200-400 μ s
Number of Flashes	100-200

Key Considerations for assay Development

To ensure a robust and reliable assay, keep the following points in mind:

- **Stepwise Optimization:** The protocol requires optimization. Perform checkerboard or matrix titrations of the proteins and antibodies to determine the combination that yields the highest signal-to-background (S/B) or Z'-factor [3].
- **Specificity Controls:** Always include control wells with non-binding compounds or monovalent ligands (e.g., JQ1 for BRD4, lenalidomide for CRBN) to confirm that the FRET signal is specific to ternary complex formation [3] [4].
- **Inhibition Assays:** The established assay can be reconfigured to screen for inhibitors of the ternary complex. Simply add a titrated inhibitor to the pre-formed complex and monitor the decrease in the FRET signal [3].
- **Modularity:** The assay conditions optimized for one target pair can often be applied to related proteins with minimal adjustments, facilitating the screening of degraders for multiple targets [3].

I hope this detailed application note provides a solid foundation for your research. Would you like to delve deeper into the data analysis methods for calculating FRET efficiency or the design of specific control experiments?

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